ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activity . They are known to interact with various targets, including aromatase enzymes .
Mode of Action
Based on the structural similarity to 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its targets through the formation of hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Compounds with similar structures, such as 1,2,4-triazole derivatives, are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This property can improve the bioavailability of the compound.
Result of Action
Based on the structural similarity to 1,2,4-triazole derivatives, it can be inferred that the compound might exhibit cytotoxic activity against cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal stability of a compound can affect its efficacy and safety. Compounds with similar structures, such as [ (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, are known to be thermally stable .
Properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-2-30-17(28)8-14-10-31-19(22-14)23-18(29)13-4-3-7-26(9-13)15-5-6-16(25-24-15)27-12-20-11-21-27/h5-6,10-13H,2-4,7-9H2,1H3,(H,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILLWYXYCMGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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